3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-25-16-8-4-14(5-9-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-2-6-15(21)7-3-13/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPVCXNJOFYTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate thieno[3,2-d]pyrimidin-4-one derivatives with 4-chlorobenzyl and 4-methoxyphenyl groups. The reaction conditions often include the use of catalysts and solvents to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted thienopyrimidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antitubercular activities.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, thereby disrupting the bacterial energy metabolism . This inhibition leads to a decrease in ATP production, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogenated Substituents
Example 1: 7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one ()
- Structural Differences : The bromine atom at the para position of the phenyl group increases molecular weight (411.317 g/mol) and polarizability compared to chlorine in the target compound.
- Impact : Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems, but chlorine’s smaller size could improve metabolic stability.
- Synthesis: Similar microwave-assisted methods using phosphorus oxychloride are noted for halogenated derivatives .
Example 2: 3-(3-Fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one ()
- Structural Differences : Fluorine substituents at meta positions introduce strong electronegativity but reduced steric bulk compared to chlorine.
- Impact : Fluorine’s electron-withdrawing nature may alter binding affinity in enzyme targets, while chlorine’s moderate electronegativity balances electronic and steric effects.
Analogues with Methoxy/Hydroxy Substituents
Example 1: 2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one ()
- Structural Differences : Bis-methoxy substitution at positions 2 and 6 contrasts with the target compound’s single 4-methoxyphenyl group at position 7.
- Impact : Increased methoxy groups enhance polarity and solubility but may reduce membrane permeability. The target compound’s single methoxy group balances hydrophilicity and lipophilicity.
Example 2: 2,6-Bis(3-hydroxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3b, )
- Impact : Higher melting point (303–304°C vs. ~200–230°C for methoxy derivatives) due to stronger intermolecular hydrogen bonds .
Derivatives with Pyrazole or Triazole Moieties
Example: 2-(4-Benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-7,9-bis(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one (8a, )
- Structural Differences: A pyrazole ring fused to the thieno-pyrimidinone core adds rigidity and complexity.
- Impact : Extended conjugation may improve UV absorption properties, but increased molecular weight (e.g., 8a: M+ at m/z 784) could reduce bioavailability compared to the simpler target compound .
Sulfur-Containing Analogues
Example: 2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one ()
- Structural Differences : A sulfanyl (-S-) linker replaces the benzyl group in the target compound.
Melting Points and Solubility
- Target Compound : Expected melting point ~200–230°C (based on analogues like 6b–6d, ).
- Hydroxy Derivatives : Higher melting points (e.g., 3b: 303–304°C) due to hydrogen bonding .
- Halogenated Analogues : Brominated derivatives (e.g., ) have higher molecular weights but similar melting ranges (228–230°C).
Biological Activity
3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular formula of 3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is , with a molecular weight of approximately 367.87 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of 3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one are summarized below:
Antimicrobial Activity
Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of several bacterial strains. For example:
- Mycobacterium tuberculosis : Initial SAR studies revealed that derivatives of thieno[3,2-d]pyrimidine exhibited inhibitory effects on the cytochrome bd oxidase in various strains of Mycobacterium tuberculosis. The most potent compounds demonstrated IC50 values ranging from 6 to 54 μM .
Anticancer Activity
The compound has been evaluated for its anticancer properties:
- Cell Line Studies : In vitro assays have demonstrated that certain thieno[3,2-d]pyrimidine derivatives induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways.
Anti-inflammatory Activity
Thieno[3,2-d]pyrimidines have also been reported to exhibit anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Compounds in this class have shown the ability to downregulate the production of pro-inflammatory cytokines in various in vitro models.
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives is influenced by their structural features:
- Substituents : The presence of electron-withdrawing groups such as chloro or methoxy at specific positions on the phenyl rings enhances biological activity.
- Core Modifications : Modifications to the thieno[3,2-d]pyrimidine core can significantly impact potency and selectivity against target organisms or pathways.
Case Studies
- Antimicrobial Efficacy Against Mycobacterium tuberculosis : A study focusing on various thieno[3,2-d]pyrimidine derivatives reported significant inhibition against Mycobacterium bovis BCG and clinical isolates with varying IC50 values .
- Cancer Cell Line Response : In an examination of several cancer cell lines, derivatives showed promising results in reducing cell viability and inducing apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
